![molecular formula C18H20N4O B12903561 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 90170-16-4](/img/no-structure.png)
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxycyclohexanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the desired triazine compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been explored to optimize the production process . These methods offer advantages in terms of reaction efficiency, reduced reaction times, and improved safety profiles.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine: A basic triazine structure with diverse biological activities.
1,3,5-Triazine: Another triazine isomer with applications in medicinal chemistry and agriculture.
Pyrazolo[4,3-e][1,2,4]triazine: A fused triazine derivative with potential therapeutic applications.
Uniqueness
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets . Additionally, the phenylimidazo moiety contributes to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
90170-16-4 | |
Molekularformel |
C18H20N4O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
6-(3-methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H20N4O/c1-23-15-9-5-8-14(10-15)17-12-22-18(20-17)19-11-16(21-22)13-6-3-2-4-7-13/h2-4,6-7,11-12,14-15H,5,8-10H2,1H3 |
InChI-Schlüssel |
FWGBVFUCVAIDOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC(C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.